molecular formula C23H28O7 B1252583 SchisandrinB

SchisandrinB

Cat. No. B1252583
M. Wt: 416.5 g/mol
InChI Key: ZWRRJEICIPUPHZ-DAOPMYJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SchisandrinB is a natural product found in Schisandra propinqua, Schisandra chinensis, and Kadsura interior with data available.

Scientific Research Applications

Cardioprotective Effects

  • Induction of Heat Shock Proteins : Schisandrin B induces the expression of heat shock proteins Hsp25 and Hsp70, contributing to cardioprotection against ischemia-reperfusion (I-R) injury in rats (Chiu & Ko, 2004).
  • Improvement of Cardiac Function : Beneficial effects on cardiac function were observed in a mice model of myocardial infarction, with Schisandrin B improving survival rates, heart function, and reducing infarct size (Pengsheng Chen et al., 2013).

Hepatoprotective Effects

  • Protection Against Chemical-Induced Liver Injury : Schisandrin B exhibits significant hepatoprotective effects against chemical-induced liver injury, such as from acetaminophen, through the expression of heat-shock proteins (Libo Li et al., 2014).
  • Regulation of Lipid Metabolism in Non-Alcoholic Fatty Liver Disease (NAFLD) : It has shown potential therapeutic effects on NAFLD, particularly through the modulation of palmitic acid levels (H. Kwan et al., 2015).

Neuroprotective and Cognitive Effects

  • Attenuation of Memory Deficits : Schisandrin B prevented scopolamine-induced memory deficits in mice, suggesting a protective function against dementia through modulation of acetylcholine levels (V. Giridharan et al., 2011).
  • Inhibition of Calcium Oscillation in Hippocampal Neurons : Schisandrin B modulates calcium oscillation frequency in cultured hippocampal neural networks, which could have neuroprotective implications (Xie Zuo-ping, 2009).

Antioxidant and Anti-inflammatory Properties

  • Enhancement of Antioxidant Status : Schisandrin B enhances mitochondrial antioxidant status, contributing to its protective effects against various types of oxidative damage in different tissues (P. Chiu et al., 2008).
  • Inflammation Reduction : It has shown potential in reducing inflammation, as evidenced in models of inflammatory bowel disease, by suppressing key inflammatory pathways (Weidong Liu et al., 2015).

Diverse Pharmacological Properties

  • Comprehensive Review : A review highlights its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties, suggesting Schisandrin B as a potential cure for various diseases (M. Nasser et al., 2020).

properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol

InChI

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23+/m0/s1

InChI Key

ZWRRJEICIPUPHZ-DAOPMYJZSA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3

SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

synonyms

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol
gomisin A
schisandrol B
schizandrol B
TJN 101
TJN-101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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